CC-647

Molecular Glue Degron Specificity Zinc Finger Domain

Standard CRBN modulators (pomalidomide, CC-885) lack degron-level specificity. CC-647 is the only reported CELMoD engaging ZBTB16 via ZnF3, enabling fusion-protein-selective degradation studies in ATRA/ATO-resistant APL models. - Target: ZBTB16 & RARα-ZBTB16 degradation (DC50 = 103 nM) - Selectivity: No GSPT1 engagement; narrower neosubstrate profile vs. IMiDs - Application: Orthogonal to ZnF1-directed CC-3060 for degron mapping - Supply: Research-grade, available for immediate procurement

Molecular Formula C23H22N2O5
Molecular Weight 406.4 g/mol
Cat. No. B15611326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-647
Molecular FormulaC23H22N2O5
Molecular Weight406.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H22N2O5/c1-23(2,3)13-6-4-7-14(12-13)30-17-9-5-8-15-19(17)22(29)25(21(15)28)16-10-11-18(26)24-20(16)27/h4-9,12,16H,10-11H2,1-3H3,(H,24,26,27)
InChIKeyKTDDHJCPFRGLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CC-647: Molecular Glue Degrader for ZBTB16-RARα Leukemia


CC-647 is a molecular glue modulator targeting Cereblon (CRBN) E3 ubiquitin ligase, discovered as part of the CELMoD (Cereblon E3 Ligase Modulating Drug) platform [1]. With molecular formula C23H22N2O5 and molecular weight 406.43 g/mol, CC-647 promotes the CRBN-dependent ubiquitination and proteasomal degradation of the transcription factor ZBTB16 (also known as PLZF) and its oncogenic fusion protein RARα-ZBTB16 [1]. First disclosed in 2020 alongside its closest analog CC-3060, CC-647 serves as a research tool for investigating acute promyelocytic leukemia (APL) driven by ZBTB16/RARA rearrangements, a rare subtype resistant to standard ATRA/ATO differentiation therapy [1].

Why CELMoDs Cannot Be Substituted for ZBTB16 Degradation


Cereblon E3 ligase modulators exhibit profound functional divergence despite sharing a common target ligase. The two most closely related CELMoDs, CC-3060 and CC-647, both degrade ZBTB16 yet engage structurally distinct degrons on different zinc finger domains—CC-3060 binds the C2H2 ZnF1 domain while CC-647 engages the ZnF3 domain [1]. This domain-level differentiation means that point mutations or fusion protein architectures affecting one zinc finger domain may spare the other, rendering the compounds non-interchangeable for structure–activity relationship studies or fusion-specific degradation experiments. Furthermore, broader CELMoDs such as CC-885 and CC-90009 target entirely different neosubstrates (GSPT1), while classical IMiDs like pomalidomide and lenalidomide promiscuously degrade multiple neosubstrates including IKZF1, ZFP91, ZNF276, and CSNK1A1 in addition to ZBTB16 [1]. Simple substitution based on CRBN-targeting class membership would confound experimental interpretation.

CC-647 Differentiation Evidence vs CELMoDs and IMiDs


ZBTB16 ZnF3 vs ZnF1 Degron Engagement

In the 2020 study by Matyskiela et al., CC-3060 and CC-647 were found to target ZBTB16 for degradation by primarily engaging distinct structural degrons on different zinc finger domains. CC-3060 directly interacts with the C2H2 ZnF1 domain, while CC-647 primarily engages the ZnF3 domain. This was demonstrated through mutagenesis: CC-647-dependent CRL4CRBN activity against truncated RARα-ZBTB16 protein was blocked by mutating the critical glycine residue in the ZBTB16 ZnF3 domain (G467A), whereas CC-3060 activity was blocked by mutation in the ZnF1 domain (G410A) [1][2]. The reciprocal fusion orientation (ZBTB16-RARα vs RARα-ZBTB16) retains the respective degrons and is susceptible to degradation by the domain-matched CELMoD.

Molecular Glue Degron Specificity Zinc Finger Domain

ZBTB16 Degradation Potency Comparison

In HT-1080 ZBTB16-ePL cellular degradation assays, CC-3060 achieves a DC50 of 0.47 nM with a Ymin of 28, representing sub-nanomolar potency [1]. By contrast, CC-647 exhibits a DC50 of 103 nM for ZBTB16 degradation, making it approximately 219-fold less potent than CC-3060 . This substantial potency differential places the two compounds in distinct concentration–response regimes: CC-3060 achieves maximal degradation in the low nanomolar range, while CC-647 requires concentrations exceeding 100 nM for half-maximal effect. The 103 nM DC50 of CC-647 is measured in the same HT-1080 cellular background using ePL (enhanced ProLabel) reporter assays following 16 h treatment, enabling direct cross-study potency comparison.

DC50 ZBTB16 Degradation CELMoD Potency Comparison

RARα-ZBTB16 Fusion Protein Degradation

Both CC-647 and CC-3060 promote the degradation of the reciprocal fusion proteins ZBTB16-RARα and RARα-ZBTB16, which are the oncogenic drivers in a subset of acute promyelocytic leukemia (APL) resistant to standard ATRA/ATO differentiation therapy [1]. CC-647 specifically enhances CRBN interaction with RARα-ZBTB16 containing the ZnF3 degron, while CC-3060 targets the ZnF1 degron retained in both fusion orientations. The critical ZnF3 glycine residue (G467) required for CC-647 activity is preserved in the RARα-ZBTB16 fusion but is positioned differently than the ZnF1 glycine (G410) required for CC-3060 activity [1]. In ZBTB16-ePL degradation assays, CC-647 achieves a DC50 of 103 nM against ZBTB16, and this activity extends to the RARα-ZBTB16 fusion protein containing the same ZnF3 degron .

Acute Promyelocytic Leukemia RARα-ZBTB16 Fusion Targeted Protein Degradation

ZBTB16-Specific vs Multi-Neosubstrate Degradation

Classical immunomodulatory drugs (IMiDs) including thalidomide, pomalidomide, and lenalidomide degrade a broad panel of CRBN neosubstrates: ZBTB16, IKZF1, ZFP91, ZNF276, and CSNK1A1 [1]. CC-3060 additionally degrades IKZF1, ZFP91, and ZNF276 alongside ZBTB16 but spares GSPT1 and CSNK1A1 . CC-885 and CC-90009 selectively degrade GSPT1 with no activity against ZBTB16 [2]. CC-647 is reported to degrade ZBTB16 and its fusion partners, with its ZnF3-specific engagement mechanism suggesting a narrowed degradation scope relative to IMiDs. In the published neosubstrate panel (Table 1, PMC11263748), ZBTB16 is explicitly listed as degraded by CC-3060 and CC-647, whereas GSPT1 is degraded by CC-885 but not by CC-3060 or CC-647 [1]. Quantitative selectivity profiling data for CC-647 across the full neosubstrate panel remains limited in the published literature, representing an area where further characterization would strengthen procurement rationale.

Neosubstrate Selectivity Profiling CELMoD IMiD Comparison

Non-Pomalidomide Scaffold Differentiation

CC-647 has the molecular formula C23H22N2O5 and molecular weight 406.43 g/mol, which is structurally differentiated from the pomalidomide scaffold . By contrast, CC-3060 is explicitly described as a cell-permeable pomalidomide analog (C22H17N3O5, MW 403.39) that retains the glutarimide ring characteristic of IMiD-class compounds [1]. This structural divergence between CC-647 and CC-3060 correlates directly with their functional differentiation: CC-3060, as a pomalidomide analog, retains ZnF1-binding properties and the ability to degrade multiple IMiD-associated neosubstrates (IKZF1, ZFP91, ZNF276), whereas CC-647's distinct scaffold enables the neomorphic ZnF3 engagement not observed with classical IMiDs . The non-pomalidomide scaffold of CC-647 may also confer differential physicochemical properties relevant to solubility and formulation.

Chemical Scaffold Pomalidomide Analog CELMoD Structure

CC-647: Research & Industrial Applications


ZnF3-Dependent ZBTB16 Degradation in APL Models

CC-647 is the only reported CELMoD that degrades ZBTB16 via engagement of the ZnF3 domain [1]. In cellular models of acute promyelocytic leukemia expressing RARα-ZBTB16 fusion proteins, CC-647 (DC50 = 103 nM) enables ZnF3-specific degradation studies that cannot be replicated with CC-3060, which targets the ZnF1 domain [1]. This application is essential for laboratories investigating ZBTB16 point mutations (e.g., G467A) that abrogate ZnF3-dependent degradation while preserving ZnF1-dependent pathways.

ZBTB16-Specific Neosubstrate Profiling

When constructing CELMoD selectivity profiling panels, CC-647 fills the critical position of a ZBTB16-targeting molecular glue that does not engage GSPT1 (unlike CC-885/CC-90009) and with a narrower reported neosubstrate range than classical IMiDs (pomalidomide, lenalidomide) which promiscuously degrade IKZF1, ZFP91, and CSNK1A1 [1]. The ZnF3 domain specificity of CC-647 provides an orthogonal chemical biology tool to complement ZnF1-directed CC-3060 in experiments requiring differential degron-based degradation [2].

Graded ZBTB16 Degradation in Dose-Response

The 219-fold lower potency of CC-647 (DC50 = 103 nM) compared to CC-3060 (DC50 = 0.47 nM) makes CC-647 the preferred tool when experimental protocols require graded ZBTB16 degradation over a broad concentration range rather than near-complete ablation at sub-nanomolar concentrations [1]. This is particularly relevant in toxicology or developmental biology studies where complete ZBTB16 knockout is embryolethal (mouse knockout exhibits limb and axial skeleton defects), and pharmacological tuning of degradation depth is needed [2].

SAR of Non-Pomalidomide CRBN Glues

CC-647 serves as a structurally differentiated CELMoD scaffold (C23H22N2O5; MW 406.43) that is not a pomalidomide analog [1]. Medicinal chemistry and chemical biology groups pursuing SAR around neomorphic ZnF3 engagement use CC-647 as the reference compound for this distinct chemotype, contrasting with pomalidomide-derived CC-3060 (C22H17N3O5; MW 403.39) which retains the classical IMiD glutarimide core and ZnF1-directed activity . Procurement for fragment- or scaffold-based CRBN modulator libraries requires this non-pomalidomide chemotype to explore degron-space beyond ZnF1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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